molecular formula C28H29F2N3O B14862191 Pimozide-d4-1

Pimozide-d4-1

Cat. No.: B14862191
M. Wt: 465.6 g/mol
InChI Key: YVUQSNJEYSNKRX-NMRLXUNGSA-N
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Description

Pimozide-d4-1 is a useful research compound. Its molecular formula is C28H29F2N3O and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H29F2N3O

Molecular Weight

465.6 g/mol

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i1D,2D,5D,6D

InChI Key

YVUQSNJEYSNKRX-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H]

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Foundational & Exploratory

Understanding the Certificate of Analysis for Pimozide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Pimozide-d4. Pimozide-d4, a deuterium-labeled analog of the antipsychotic drug Pimozide, is crucial as an internal standard in pharmacokinetic and analytical studies for the precise quantification of Pimozide in biological samples.[1][2] A CoA is a critical document that verifies the quality, purity, and identity of a chemical substance, ensuring it meets the required specifications for research and development.[3][4]

Core Data Summary

The quantitative data from a typical Pimozide-d4 Certificate of Analysis is summarized below. These values represent a batch-specific analysis and are provided here as a representative example.

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Purity (by HPLC) ≥98%99.5%High-Performance Liquid Chromatography
Identity (by MS) Conforms to structureConformsMass Spectrometry
Identity (by ¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Deuterium Incorporation ≥99%≥99% (d₁-d₄)Mass Spectrometry
Residual Solvents Meets USP <467> limitsConformsGas Chromatography-Mass Spectrometry (GC-MS)
Loss on Drying ≤1.0%0.2%Thermogravimetric Analysis (TGA)

Physicochemical Properties

Property Value
Chemical Formula C₂₈H₂₅D₄F₂N₃O[2]
Molecular Weight 465.6 g/mol [2]
CAS Number 1803193-57-8[2]
Parent Drug CAS 2062-78-4[5][6]
Solubility Soluble in a 1:1 solution of acetonitrile:methanol[2]
Storage -20°C[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify Pimozide-d4 from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm particle size) or equivalent C18 column.[7][8]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1.[7][8]

  • Flow Rate: 0.8 mL/min.[7][8]

  • Detection Wavelength: 240 nm.[7][8]

  • Injection Volume: 10 µL.

  • Procedure: A solution of Pimozide-d4 is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of Pimozide-d4 by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of Pimozide-d4.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-600.

  • Procedure: A dilute solution of Pimozide-d4 is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of Pimozide-d4 (m/z 466.6). The fragmentation pattern is also compared to a reference standard or theoretical fragmentation to confirm the structure.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure and confirms the identity of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: A small amount of the Pimozide-d4 sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of Pimozide. The reduction in signal intensity at specific aromatic positions will confirm the deuterium labeling.

Determination of Deuterium Incorporation by Mass Spectrometry

This analysis quantifies the percentage of deuterium atoms in the Pimozide-d4 molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d₀) and deuterated forms (d₁, d₂, d₃, d₄) are measured. The percentage of deuterium incorporation is calculated based on the sum of the intensities of the deuterated forms.[2]

Visualizations

Certificate_of_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation for Analysis Sample_Receipt->Sample_Preparation HPLC_Purity HPLC for Purity Sample_Preparation->HPLC_Purity MS_Identity Mass Spec for Identity & D-Incorporation Sample_Preparation->MS_Identity NMR_Identity NMR for Structural Confirmation Sample_Preparation->NMR_Identity Other_Tests Other Tests (e.g., Residual Solvents) Sample_Preparation->Other_Tests Data_Analysis Data Analysis & Comparison to Specifications HPLC_Purity->Data_Analysis MS_Identity->Data_Analysis NMR_Identity->Data_Analysis Other_Tests->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation QA_Review Quality Assurance Review & Approval CoA_Generation->QA_Review

Caption: Workflow for the generation of a Certificate of Analysis.

Pimozide_d4_Structure cluster_pimozide Pimozide-d4 Structure Pimozide label_text 1-[1-[4,4-bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d4

Caption: Chemical Structure of Pimozide-d4.

References

The Isotopic Fingerprint: A Technical Guide to the Physical and Chemical Properties of Deuterated Pimozide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical properties of deuterated pimozide, a molecule of significant interest in drug development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, the pharmacokinetic profile of pimozide can be potentially modified, offering new avenues for therapeutic optimization. This document provides a comprehensive overview of the known properties of pimozide and the anticipated effects of deuteration, alongside detailed experimental protocols and visual representations of its mechanism of action.

While extensive data exists for the parent compound, pimozide, specific experimental data for its deuterated analogue is not widely available in the public domain. Therefore, this guide presents the known characteristics of pimozide as a baseline and extrapolates the expected properties of deuterated pimozide based on established scientific principles of the kinetic isotope effect.

Physicochemical Properties: A Comparative Analysis

The introduction of deuterium can subtly alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] These alterations, while often minor, can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Table 1: Comparison of Physical and Chemical Properties of Pimozide and Expected Properties of Deuterated Pimozide

PropertyPimozideDeuterated Pimozide (Expected)
Molecular Formula C₂₈H₂₉F₂N₃O[5]C₂₈H(₂₉-x)DₓF₂N₃O
Molecular Weight 461.55 g/mol [6]Slightly higher than 461.55 g/mol
Melting Point 214-218 °C[5][6]Potentially slightly altered[7]
pKa (basic) 7.32[5][6]Potentially slightly increased alkalinity[1]
Aqueous Solubility <0.01 mg/mL (practically insoluble)[6]Potentially slightly altered, possibly increased[7]
LogP 6.3[5]Potentially slightly lower (reduced hydrophobicity)[1]
Appearance Microcrystals[6]Expected to be a solid/crystalline form

Note: The properties for deuterated pimozide are theoretical and based on general principles of isotopic substitution. 'x' in the molecular formula represents the number of deuterium atoms.

Mechanism of Action and Signaling Pathways

Pimozide primarily exerts its antipsychotic effects by acting as a potent antagonist of dopamine D2 and D3 receptors.[8][9] By blocking these receptors, it modulates dopaminergic neurotransmission in the brain, which is often dysregulated in conditions like schizophrenia and Tourette's syndrome.[9][10] Additionally, pimozide interacts with other receptors, including serotonin and adrenergic receptors, which may contribute to its overall pharmacological profile.[8][9] Recent studies have also elucidated its role in inhibiting cancer cell proliferation through pathways like RAF/ERK and AKT.[11][12]

Pimozide_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release D2_Receptor Dopamine D2 Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Inhibits Pimozide Pimozide Pimozide->D2_Receptor Antagonizes Dopamine_Released->D2_Receptor Binds

Pimozide's antagonism of the D2 dopamine receptor.

Pimozide_Anticancer_Pathway cluster_raf_erk RAF/ERK Pathway cluster_akt AKT Pathway Pimozide Pimozide RAF1 RAF1 Pimozide->RAF1 Inhibits AKT AKT Pimozide->AKT Inhibits ERK ERK RAF1->ERK Apoptosis_Autophagy Apoptosis & Autophagy ERK->Apoptosis_Autophagy Cell_Migration Cell Migration & Proliferation AKT->Cell_Migration

Pimozide's inhibitory effects on cancer signaling pathways.

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are crucial for determining the physicochemical properties of any active pharmaceutical ingredient (API), including deuterated pimozide. The following are detailed methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline deuterated pimozide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.

Solubility Determination

Methodology: The equilibrium solubility of deuterated pimozide can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of deuterated pimozide is added to a series of vials containing different solvents (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspensions are filtered to remove undissolved solids. The concentration of deuterated pimozide in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Dissociation Constant (pKa)

Methodology: The pKa can be determined by potentiometric titration.

  • Sample Preparation: A known concentration of deuterated pimozide is dissolved in a suitable solvent mixture (e.g., water/methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of Partition Coefficient (LogP)

Methodology: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of deuterated pimozide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of deuterated pimozide in each phase is determined by a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis of Deuterated Pimozide Purification Purification Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility pKa pKa Determination Purification->pKa LogP LogP Measurement Purification->LogP Data_Compilation Data Compilation & Comparison MeltingPoint->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation

Workflow for the characterization of deuterated pimozide.

Conclusion

The deuteration of pimozide presents a compelling strategy for potentially enhancing its therapeutic properties by modifying its metabolic profile. While specific experimental data on deuterated pimozide remains to be published, a strong theoretical framework based on the kinetic isotope effect allows for the prediction of its physicochemical properties. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this promising compound. Further research and empirical data are necessary to fully elucidate the unique characteristics of deuterated pimozide and its potential advantages in a clinical setting.

References

Unraveling the Mass Spectral Signatures: A Technical Guide to Pimozide and Pimozide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectral differences between the antipsychotic drug pimozide and its deuterated analog, pimozide-d4. This document is designed to assist researchers and scientists in drug development and bioanalytical testing by detailing the fragmentation patterns, experimental protocols, and key mass spectral distinctions between these two compounds.

Introduction to Pimozide and its Deuterated Analog

Pimozide is a diphenylbutylpiperidine derivative used in the treatment of schizophrenia and Tourette's syndrome. In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate and precise measurements using mass spectrometry. Pimozide-d4, a deuterated version of pimozide, serves this purpose. Understanding the distinct mass spectral characteristics of both the analyte (pimozide) and the internal standard (pimozide-d4) is fundamental for developing robust analytical methods.

Chemical Structures:

  • Pimozide: C₂₈H₂₉F₂N₃O, Molecular Weight: 461.5 g/mol

  • Pimozide-d4: C₂₈H₂₅D₄F₂N₃O, Molecular Weight: 465.6 g/mol . The four deuterium atoms are located on one of the p-fluorophenyl rings at positions 2, 3, 5, and 6.

Mass Spectral Fragmentation Analysis

Under electrospray ionization (ESI) in positive mode, both pimozide and pimozide-d4 will readily form protonated molecules, [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) will lead to characteristic fragment ions. The primary difference in the mass spectra of pimozide and pimozide-d4 will be a +4 Da mass shift in the precursor ion and in any fragment ions that retain the deuterated fluorophenyl ring.

Pimozide Fragmentation Pathway

The protonated pimozide molecule ([M+H]⁺ at m/z 462.2) undergoes fragmentation at several key points. The major fragmentation pathways involve cleavages around the piperidine ring and the butyl chain. Based on publicly available mass spectral data and known fragmentation patterns of similar compounds, the following key product ions are observed for pimozide:

  • m/z 238.1: This fragment likely corresponds to the cleavage of the C-N bond between the piperidine ring and the butyl chain, resulting in the protonated 1-(4,4-bis(4-fluorophenyl)butyl)piperidine moiety.

  • m/z 225.1: This ion is likely formed by the cleavage of the bond between the piperidine nitrogen and the butyl chain, resulting in the 4,4-bis(p-fluorophenyl)butyl cation.

  • m/z 123.1: This fragment represents the bis(p-fluorophenyl)methyl cation, formed by cleavage within the butyl chain.

  • m/z 109.0: This is a characteristic ion for a fluorophenyl group.

Pimozide-d4 Fragmentation Pathway

For pimozide-d4, the protonated molecule ([M+H]⁺) will be observed at m/z 466.2. The fragmentation pattern will mirror that of pimozide, with a +4 Da shift for any fragment containing the deuterated p-fluorophenyl ring.

  • m/z 242.1: Corresponds to the deuterated version of the m/z 238.1 fragment, retaining the deuterated ring.

  • m/z 229.1: This is the deuterated equivalent of the m/z 225.1 fragment.

  • m/z 127.1: Represents the deuterated bis(p-fluorophenyl)methyl cation.

  • m/z 113.0: This fragment corresponds to the deuterated fluorophenyl group.

Quantitative Data Summary

The following tables summarize the expected mass-to-charge ratios (m/z) for the precursor and major product ions of pimozide and pimozide-d4 in positive ion ESI-MS/MS.

Table 1: Precursor and Product Ion m/z Values for Pimozide

Ion SpeciesProposed Structurem/z
[M+H]⁺Protonated Pimozide462.2
Fragment 11-(4,4-bis(4-fluorophenyl)butyl)piperidine moiety238.1
Fragment 24,4-bis(p-fluorophenyl)butyl cation225.1
Fragment 3bis(p-fluorophenyl)methyl cation123.1
Fragment 4Fluorophenyl cation109.0

Table 2: Precursor and Product Ion m/z Values for Pimozide-d4

Ion SpeciesProposed Structurem/z
[M+H]⁺Protonated Pimozide-d4466.2
Fragment 1Deuterated 1-(4,4-bis(4-fluorophenyl)butyl)piperidine moiety242.1
Fragment 2Deuterated 4,4-bis(p-fluorophenyl)butyl cation229.1
Fragment 3Deuterated bis(p-fluorophenyl)methyl cation127.1
Fragment 4Deuterated fluorophenyl cation113.0

Experimental Protocols

A typical experimental workflow for the quantitative analysis of pimozide using pimozide-d4 as an internal standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An aliquot of the pimozide-d4 internal standard solution is added to the sample before extraction.

Liquid Chromatography

Chromatographic separation is usually achieved on a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions are selected based on the fragmentation of the precursor ions to the most abundant and specific product ions.

Typical MRM Transitions:

  • Pimozide: 462.2 → 238.1 (Quantifier), 462.2 → 123.1 (Qualifier)

  • Pimozide-d4: 466.2 → 242.1 (Quantifier), 466.2 → 127.1 (Qualifier)

The collision energy for each transition should be optimized to maximize the signal of the product ion.

Visualizations

Fragmentation Pathways

G Pimozide Fragmentation Pathway Pimozide Pimozide [M+H]⁺ m/z 462.2 Frag1 Fragment 1 m/z 238.1 Pimozide->Frag1 Loss of Benzimidazolinone-piperidine Frag2 Fragment 2 m/z 225.1 Pimozide->Frag2 Cleavage at Piperidine N Frag3 Fragment 3 m/z 123.1 Frag2->Frag3 Cleavage of Butyl Chain Frag4 Fragment 4 m/z 109.0 Frag3->Frag4 Loss of Fluorophenyl

Caption: Proposed fragmentation pathway of protonated pimozide.

G Pimozide-d4 Fragmentation Pathway Pimozide_d4 Pimozide-d4 [M+H]⁺ m/z 466.2 Frag1_d4 Fragment 1 m/z 242.1 Pimozide_d4->Frag1_d4 Loss of Benzimidazolinone-piperidine Frag2_d4 Fragment 2 m/z 229.1 Pimozide_d4->Frag2_d4 Cleavage at Piperidine N Frag3_d4 Fragment 3 m/z 127.1 Frag2_d4->Frag3_d4 Cleavage of Butyl Chain Frag4_d4 Fragment 4 m/z 113.0 Frag3_d4->Frag4_d4 Loss of Fluorophenyl

Caption: Proposed fragmentation pathway of protonated pimozide-d4.

Experimental Workflow

G LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Spike Spike with Pimozide-d4 (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Inject Inject onto C18 Column Extract->Inject Separate Gradient Elution Inject->Separate ESI Electrospray Ionization (ESI+) Separate->ESI MS1 Q1: Precursor Ion Selection (m/z 462.2 & 466.2) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Selection (e.g., m/z 238.1 & 242.1) CID->MS2 Detect Detector MS2->Detect

Caption: General workflow for LC-MS/MS analysis of pimozide.

Conclusion

The mass spectral differences between pimozide and pimozide-d4 are clear and predictable, arising from the +4 Da mass shift due to the deuterium labeling on one of the fluorophenyl rings. This guide provides the foundational knowledge for developing and validating robust LC-MS/MS methods for the accurate quantification of pimozide in various matrices. By understanding the fragmentation patterns and employing the appropriate experimental protocols, researchers can ensure the reliability and accuracy of their bioanalytical data.

The Molecular Maze: An In-Depth Technical Guide to the Mechanism of Action of Pimozide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimozide, a diphenylbutylpiperidine antipsychotic, has a long-standing clinical history in the management of schizophrenia and Tourette's syndrome. Its therapeutic efficacy is intrinsically linked to a complex pharmacological profile characterized by high-affinity antagonism of dopamine D2-like receptors. However, its molecular interactions extend beyond the dopaminergic system, encompassing a range of secondary targets that contribute to both its therapeutic window and adverse effect profile. This technical guide provides a comprehensive exploration of the mechanism of action of pimozide, presenting a synthesis of its primary and secondary pharmacology, downstream signaling consequences, and detailed experimental methodologies for its characterization. Quantitative data are systematically tabulated for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Primary Mechanism of Action: Dopamine Receptor Antagonism

The principal mechanism of action of pimozide is the blockade of postsynaptic dopamine D2 receptors in the central nervous system (CNS).[1][2] This antagonism is central to its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia, and in the suppression of motor and phonic tics in Tourette's syndrome.[1][2] Pimozide exhibits a high affinity for the D2, D3, and D4 dopamine receptor subtypes.[3]

The blockade of D2 receptors in the mesolimbic pathway is thought to be the primary driver of its antipsychotic efficacy. In contrast, antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS), a common characteristic of typical antipsychotics. Furthermore, pimozide's interaction with D2 receptors in the tuberoinfundibular pathway can lead to hyperprolactinemia by inhibiting the tonic dopamine-mediated suppression of prolactin release.

Downstream Signaling of D2 Receptor Blockade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. By antagonizing the D2 receptor, pimozide prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels. This, in turn, influences the phosphorylation state and activity of numerous downstream proteins, ultimately altering neuronal excitability and gene expression.

Pimozide_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pimozide Pimozide D2R Dopamine D2 Receptor Pimozide->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Figure 1: Pimozide's antagonism of the dopamine D2 receptor signaling pathway.

Secondary Pharmacological Targets

Pimozide's clinical profile is further shaped by its interactions with a variety of other receptors and ion channels. These secondary targets contribute to its therapeutic effects and are also implicated in its adverse event profile, most notably cardiac arrhythmias.

Serotonin Receptors

Pimozide displays affinity for certain serotonin (5-HT) receptors, particularly the 5-HT7 receptor.[3] Antagonism at this receptor has been suggested to contribute to the antidepressant-like effects observed in some preclinical models.

Adrenergic Receptors

Pimozide is an antagonist at the α1-adrenergic receptor. This action can lead to orthostatic hypotension, a known side effect of many antipsychotic medications.

Voltage-Gated Ion Channels

A critical aspect of pimozide's pharmacology is its potent inhibition of several voltage-gated ion channels. This activity is of significant clinical relevance due to the risk of QT interval prolongation and subsequent cardiac arrhythmias.

  • hERG Potassium Channels: Pimozide is a high-affinity blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[4] Inhibition of this channel is a primary mechanism underlying the drug-induced prolongation of the cardiac action potential, which manifests as QT prolongation on an electrocardiogram.

  • Other Potassium Channels: Pimozide also inhibits other voltage-gated potassium channels, including Kv1.5 and Kv2.1, albeit with lower potency compared to hERG.[4] The inhibition of these channels may also contribute to alterations in neuronal and cardiac excitability.

  • Calcium Channels: There is evidence to suggest that pimozide can also block voltage-gated calcium channels.

Pimozide_Secondary_Targets cluster_receptors Receptors cluster_channels Ion Channels Pimozide Pimozide 5HT7R 5-HT7 Pimozide->5HT7R Antagonizes alpha1AR α1-Adrenergic Pimozide->alpha1AR Antagonizes hERG hERG (Kv11.1) Pimozide->hERG Inhibits Kv1_5 Kv1.5 Pimozide->Kv1_5 Inhibits Kv2_1 Kv2.1 Pimozide->Kv2_1 Inhibits CaV Voltage-gated Ca²⁺ Pimozide->CaV Inhibits

Figure 2: Overview of pimozide's secondary pharmacological targets.

Intracellular Signaling Pathways

Recent research has unveiled that pimozide's influence extends to intracellular signaling cascades, notably the STAT (Signal Transducer and Activator of Transcription) pathway.

Inhibition of STAT3 and STAT5 Phosphorylation

Pimozide has been shown to inhibit the phosphorylation and subsequent activation of STAT3 and STAT5.[5] These transcription factors are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. The inhibition of STAT3/5 signaling by pimozide is an area of active investigation, particularly for its potential repurposing in oncology. In the context of its antipsychotic mechanism, the modulation of these pathways may contribute to longer-term changes in neuronal function and plasticity.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of pimozide for its various molecular targets. This quantitative data is essential for understanding the drug's potency and selectivity.

Receptor Ki (nM) Species Reference
Dopamine D1588-[6]
Dopamine D21.4-[6]
Dopamine D32.5-[6]
5-HT70.5Rat[4]
α1-Adrenergic39-[6]

Table 1: Pimozide Receptor Binding Affinities (Ki)

Ion Channel IC50 Cell Line Reference
hERG (Kv11.1)18 nMCHO cells[4]
Kv1.5Weak inhibition at 10 µMCHO cells[4]

Table 2: Pimozide Ion Channel Inhibitory Concentrations (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pimozide.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of pimozide for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from HEK-293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).

    • Non-specific binding control: (+)-Butaclamol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Pimozide stock solution (in DMSO).

    • 96-well microplates.

    • Glass fiber filters (GF/B or GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM (+)-butaclamol (for non-specific binding), or 25 µL of varying concentrations of pimozide.

    • Add 100 µL of the D2 receptor-expressing cell membrane preparation (typically 10-20 µg of protein per well).

    • Add 25 µL of [³H]Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the pimozide concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_plate Prepare 96-well plate with Buffer, Butaclamol, or Pimozide start->prep_plate add_membranes Add D2R-expressing cell membranes prep_plate->add_membranes add_radioligand Add [³H]Spiperone add_membranes->add_radioligand incubate Incubate at RT (60-90 min) add_radioligand->incubate filtrate Rapid filtration through glass fiber filters incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash dry_count Dry filters and quantify radioactivity wash->dry_count analyze Analyze data: Calculate IC50 and Ki dry_count->analyze end End analyze->end

References

Commercial Suppliers and Technical Guide for Pimozide-d4 Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantification of Pimozide, Pimozide-d4 is the designated reference material. This technical guide provides an in-depth overview of its commercial availability, key technical data, and a general protocol for its application in analytical methodologies.

Commercial Availability and Specifications

Pimozide-d4 is available from several specialized chemical suppliers. The following table summarizes the key quantitative information from various commercial sources to facilitate comparison.

SupplierCatalog/Product NumberMolecular FormulaCAS Number (Unlabeled)PurityDeuterium IncorporationStorage
Cayman Chemical 28617[1]C₂₈H₂₅D₄F₂N₃O[1]2062-78-4[2][3]≥98% (Pimozide)[1]≥99% (d₁-d₄)[1]-20°C[1][3]
Acanthus Research ACB-161030-0068[4]C₂₈H₂₅D₄F₂N₃O[4]2062-78-4[4]Not specifiedNot specifiedNot specified
Simson Pharma P670001[5]C₂₈H₂₅D₄F₂N₃O[5]Not ApplicableNot specifiedNot specifiedNot specified
Veeprho Not specifiedC₂₈H₂₅D₄F₂N₃O[6]Not ApplicableNot specifiedNot specifiedNot specified
TLC Pharmaceutical Standards P-801[7]C₂₈H₂₅D₄F₂N₃O[7]Not ApplicableNot specifiedNot specifiedNot specified

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity and characterization data.

Physicochemical Properties of Pimozide (Parent Compound)

PropertyValueSource
Molecular Formula C₂₈H₂₉F₂N₃O[2][3][8]
Molecular Weight 461.6 g/mol [2][3]
CAS Number 2062-78-4[2][3][8][9]
Melting Point 214-218 °C[9]
UV/Vis (λmax) 283 nm[2][3]
Solubility Soluble in DMSO and DMF (~30 mg/ml), and ethanol (~3 mg/ml).[3][3]

Mechanism of Action: Dopamine Receptor Antagonism

Pimozide, the unlabeled parent compound, primarily functions as a dopamine receptor antagonist with high affinity for D₂, D₃, and D₄ receptors.[1][2] Its therapeutic effects in conditions like Tourette syndrome are attributed to this mechanism. The diagram below illustrates the simplified signaling pathway.

Pimozide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Activates Pimozide Pimozide Pimozide->D2R Blocks

Caption: Simplified diagram of Pimozide's antagonistic action on dopamine D2 receptors.

Experimental Protocol: Use of Pimozide-d4 as an Internal Standard

Pimozide-d4 is intended for use as an internal standard for the quantification of pimozide in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following is a generalized workflow.

1. Preparation of Stock Solutions:

  • Pimozide Standard: Prepare a stock solution of unlabeled Pimozide in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Pimozide-d4 Internal Standard (IS): Prepare a stock solution of Pimozide-d4 in the same solvent.[1]

2. Calibration Curve Preparation:

  • Create a series of calibration standards by spiking a known amount of the Pimozide-d4 internal standard solution and varying concentrations of the Pimozide standard solution into a blank biological matrix (e.g., plasma, urine).

3. Sample Preparation:

  • To the unknown biological samples, add a known amount of the Pimozide-d4 internal standard solution.

  • Perform a sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte and internal standard.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS or derivatize for GC-MS if necessary.

4. Instrumental Analysis:

  • Inject the prepared calibration standards and unknown samples into the LC-MS or GC-MS system.

  • Monitor the characteristic parent and product ions for both Pimozide and Pimozide-d4 using Multiple Reaction Monitoring (MRM) or a similar mass spectrometric technique.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte (Pimozide) to the internal standard (Pimozide-d4) for each calibration standard and unknown sample.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the Pimozide standards.

  • Determine the concentration of Pimozide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates this experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Std Prepare Pimozide Standard Stock Cal_Curve Prepare Calibration Curve Samples Stock_Std->Cal_Curve Stock_IS Prepare Pimozide-d4 (IS) Stock Stock_IS->Cal_Curve Sample_Prep Prepare Unknown Samples with IS Stock_IS->Sample_Prep Injection Inject Samples into LC-MS/GC-MS Cal_Curve->Injection Sample_Prep->Injection Data_Acq Acquire Mass Spec Data (MRM) Injection->Data_Acq Peak_Ratio Calculate Peak Area Ratios (Analyte/IS) Data_Acq->Peak_Ratio Plot_Curve Plot Calibration Curve Peak_Ratio->Plot_Curve Quantify Quantify Unknown Samples Plot_Curve->Quantify

Caption: General workflow for quantification of Pimozide using Pimozide-d4 as an internal standard.

References

Pimozide-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pimozide-d4

This technical guide provides a comprehensive overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacological data, and relevant experimental protocols.

Core Compound Information

Pimozide-d4 is a stable isotope-labeled version of Pimozide, used as an internal standard in pharmacokinetic studies and for elucidating the metabolic pathways of the parent drug. The deuterium labeling enhances its mass spectrometric detection without altering its chemical reactivity.

Molecular Formula: C₂₈H₂₅D₄F₂N₃O

CAS Number: While some suppliers list the CAS number as not available, a specific CAS number for this deuterated form is 1803193-57-8[1]. The CAS number for the unlabeled parent compound, Pimozide, is 2062-78-4[2][3][4][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data for Pimozide, the parent compound of Pimozide-d4.

Table 1: Physicochemical Properties of Pimozide
PropertyValueSource
Molecular Weight461.55 g/mol [7][8][9]
Melting Point214-218 °C[5][7]
pKa (basic)7.32[5][7]
LogP6.3[5]
Water Solubility<0.01 mg/mL[7][10][11]
Solubility in Organic SolventsDMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL[2]
Table 2: Pharmacological Data of Pimozide
ParameterTargetValueSource
Binding Affinity (Ki) Dopamine D₂ Receptor2.4 nM[2]
Dopamine D₃ Receptor0.3 nM[2]
Dopamine D₄ Receptor1.8 nM[2]
Dopamine D₁ Receptor588 nM[12]
5-HT₇ Receptor0.5 nM (rat)[9]
α₁-Adrenoceptor39 nM[12]
Inhibitory Concentration (IC₅₀) Naᵥ1.2 Sodium Channel42 nM[2]
Kᵥ11.1 Potassium Channel340 nM[2]
Table 3: Pharmacokinetic Properties of Pimozide
ParameterValueSource
Bioavailability>50% (oral)[10][11][13]
Time to Peak Serum Level6-8 hours[10][11][13]
Elimination Half-life~55 hours (adults)[4][11]
MetabolismHepatic (Primarily CYP3A4, also CYP1A2, CYP2D6)[4][10][11]

Mechanism of Action

Pimozide's primary mechanism of action involves the blockade of dopamine receptors in the central nervous system, particularly with high affinity for the D₂, D₃, and D₄ subtypes[4]. This antagonism is believed to be the basis for its efficacy in treating psychoses and the motor and phonic tics associated with Tourette's Disorder[10][11]. More recently, Pimozide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway, and to some extent STAT3, independent of its effects on dopamine receptors[8][12][14]. This inhibition of STAT5 phosphorylation has opened avenues for its investigation as an anti-cancer agent, particularly in hematological malignancies[14][15][16].

Pimozide_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2/D3/D4 Receptors Downstream_D2R Reduction of Psychotic Symptoms D2R->Downstream_D2R Signal Transduction CytokineR Cytokine Receptor JAK JAK CytokineR->JAK Activates Dopamine Dopamine Dopamine->D2R Activates Pimozide Pimozide Pimozide->D2R Blocks STAT5_inactive STAT5 (Inactive) Pimozide->STAT5_inactive Inhibits Phosphorylation JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (Active Dimer) STAT5_inactive->STAT5_active Dimerizes Downstream_STAT5 Altered Gene Expression (e.g., ↓ Proliferation, ↑ Apoptosis) STAT5_active->Downstream_STAT5 Transcription Factor

Pimozide's dual mechanism of action.

Experimental Protocols

Synthesis of Pimozide-d4

The following is a generalized workflow for the synthesis of Pimozide-d4, based on a patented multi-step process[17]. This process starts from a deuterated precursor to introduce the stable isotope label.

Starting Material: 4-fluorobromobenzene-d4

General Workflow:

  • Grignard Reagent Formation: 4-fluorobromobenzene-d4 is reacted with magnesium in an ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.

  • Coupling Reaction: The Grignard reagent is reacted with an appropriate electrophilic intermediate to form a deuterated diarylbutyl precursor.

  • Chlorination: The alcohol group on the precursor is converted to a chlorine atom using a chlorinating agent like thionyl chloride.

  • Hydrogenation: A subsequent reduction step, for example using catalytic hydrogenation (e.g., 10% Pd/C), is performed.

  • Intermediate Reactions: Several additional steps are required to build the piperidine and benzimidazolinone moieties of the final molecule.

  • Final N-Alkylation: The deuterated 4,4-bis(4-fluorophenyl)butyl chloride intermediate is reacted with 4-(2-oxo-1-benzimidazolinyl)piperidine.

  • Purification: The final product, Pimozide-d4, is purified using standard techniques such as crystallization or column chromatography.

Pimozide_d4_Synthesis_Workflow A 4-fluorobromobenzene-d4 B Grignard Reaction A->B C Deuterated Diarylbutyl Precursor Synthesis B->C D Chlorination C->D E Deuterated Chloro-butyl Intermediate D->E G Final SN2 Alkylation E->G F 4-(2-oxo-1-benzimidazolinyl) piperidine F->G H Crude Pimozide-d4 G->H I Purification (Crystallization) H->I J Pimozide-d4 I->J

General synthesis workflow for Pimozide-d4.
HPLC Method for Impurity Profiling

This protocol describes a validated stability-indicating HPLC method for the determination of Pimozide and its related impurities in bulk drug and formulations[18].

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm particle size)[18].

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1[18].

  • Flow Rate: 0.8 mL/min[18].

  • Detection Wavelength: 240 nm[18].

  • Injection Volume: Typically 20 µL.

  • Procedure:

    • Prepare standard solutions of Pimozide and known impurities in a suitable solvent (e.g., methanol).

    • Prepare the sample solution by dissolving the bulk drug or formulation in the same solvent.

    • Filter all solutions through a 0.45 µm filter before injection.

    • Run the samples through the HPLC system under the specified isocratic conditions.

    • Identify and quantify Pimozide and its impurities based on their retention times and peak areas relative to the standard solutions. Under these conditions, Pimozide typically elutes at approximately 7.0 minutes[18].

In Vitro STAT5 Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of Pimozide on STAT5 phosphorylation in cancer cell lines, as described in studies on Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML)[14][15].

  • Cell Lines: Human CML cell lines (e.g., K562, KU812) or AML cell lines (e.g., MV4-11) known to have constitutively active STAT5.

  • Reagents: Pimozide stock solution (e.g., in DMSO), cell culture medium, lysis buffer, primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH), secondary antibody (HRP-conjugated).

  • Procedure:

    • Cell Culture: Culture the selected cell line under standard conditions.

    • Treatment: Seed cells in multi-well plates and allow them to adhere or stabilize. Treat the cells with varying concentrations of Pimozide (e.g., 0-20 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO)[19].

    • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5, normalized to the loading control, to assess the dose-dependent inhibitory effect of Pimozide.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Rationale and Application of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. This technical guide delves into the core principles and practical applications of using deuterated internal standards, the undisputed gold standard in mass spectrometry-based bioanalysis. This document will provide an in-depth rationale, supported by quantitative data and detailed experimental workflows, to illuminate the advantages of this approach for researchers, scientists, and professionals in drug development.

The Fundamental Role of an Internal Standard in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of error that can compromise the integrity of the results. These include variability in sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process. The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved accuracy and precision.[1]

Why Deuterated Internal Standards Reign Supreme

While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, and specifically deuterated internal standards, are widely preferred for their ability to mimic the analyte of interest most closely.[2][3] Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.

The primary advantages of using a deuterated internal standard over a structural analog (a molecule with a similar but not identical chemical structure) are:

  • Compensation for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates contain a multitude of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and has the same ionization characteristics, it is affected by the matrix in the same way.[4][5] This co-elution ensures that any signal suppression or enhancement is mirrored in both the analyte and the internal standard, and the ratio of their responses remains constant, thus negating the matrix effect.[4][5]

  • Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the very beginning of this process, will be lost to the same extent as the analyte, ensuring that the final analyte/IS ratio accurately reflects the initial concentration of the analyte in the sample.[6]

  • Improved Accuracy and Precision: The superior ability of deuterated internal standards to correct for analytical variability translates directly into enhanced accuracy (closeness to the true value) and precision (reproducibility) of the bioanalytical method.

Quantitative Comparison: Deuterated vs. Analog Internal Standards

The theoretical advantages of deuterated internal standards are strongly supported by empirical data. The following tables summarize the quantitative performance of bioanalytical methods using deuterated internal standards compared to structural analogs.

Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Butyric Acid Analogue96.88.6
Deuterated (D8)100.37.6

Data from a study on the anticancer agent kahalalide F demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a deuterated internal standard is used.[2]

Table 2: Performance Characteristics for the Quantification of Everolimus

Internal StandardLower Limit of Quantification (LLOQ) (ng/mL)Analytical Recovery (%)Total Coefficient of Variation (CV) (%)
32-desmethoxyrapamycin (Analog)1.098.3 - 108.14.3 - 7.2
Everolimus-d4 (Deuterated)1.098.3 - 108.14.3 - 7.2

In this comparison for the immunosuppressant drug everolimus, while both internal standards showed acceptable performance, the deuterated standard (everolimus-d4) offered a more favorable comparison with an independent LC-MS/MS method, indicating better accuracy.[4]

Table 3: Impact of Deuterated Internal Standards on Accuracy and Precision in Complex Matrices

Internal Standard TypeAccuracy Deviation from Nominal (%)Relative Standard Deviation (RSD) (%)
Without Internal Standard> 60> 50
With Deuterated Analog< 25< 20

This study on pesticide and mycotoxin analysis in challenging cannabis matrices highlights the dramatic improvement in accuracy and precision when deuterated internal standards are employed to mitigate strong matrix effects.[7]

Experimental Protocol: A Generalized LC-MS/MS Workflow Using a Deuterated Internal Standard

The following protocol outlines the key steps in a typical bioanalytical method for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

1. Reagent and Solution Preparation:

  • Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).
  • Prepare calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
  • Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (unknowns, calibrators, and QCs) into microcentrifuge tubes.
  • Add 20 µL of the deuterated internal standard working solution to each tube and vortex briefly.
  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate or autosampler vials.
  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.
  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.

Visualizing Key Concepts in Bioanalysis

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Response Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

Matrix_Effect_Compensation cluster_Without_IS Without Internal Standard cluster_With_DIS With Deuterated Internal Standard Analyte1 Analyte Signal Matrix1 Matrix Effect (Ion Suppression) Analyte1->Matrix1 Result1 Inaccurate Result (Signal is Suppressed) Matrix1->Result1 Analyte2 Analyte Signal Matrix2 Matrix Effect (Ion Suppression) Analyte2->Matrix2 Ratio Ratio (Analyte/IS) Remains Constant IS2 Deuterated IS Signal IS2->Matrix2 Result2 Accurate Result Ratio->Result2

Caption: How a deuterated internal standard compensates for matrix effects.

Deuterium_Isotope_Effect Ideal Ideal Co-elution (Analyte and Deuterated IS) Reality Potential Isotope Effect Ideal->Reality In some cases... Separation Slight Chromatographic Separation of Analyte and Deuterated IS Reality->Separation Differential_ME Potential for Differential Matrix Effects Separation->Differential_ME

Caption: The potential for chromatographic separation due to the deuterium isotope effect.

Potential Challenges and Considerations

While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard.[5][7] This can be problematic if the separation is significant enough to cause them to experience different matrix effects. This effect is more pronounced with a higher number of deuterium substitutions and can be influenced by the chromatographic conditions.

  • Isotopic Purity: The deuterated internal standard should be of high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.

  • Chemical Stability: The deuterium atoms should be incorporated into a stable position in the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, robust, and reliable bioanalytical methods. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for the myriad of variables inherent in the analysis of complex biological samples. As demonstrated by quantitative data, the implementation of a deuterated internal standard significantly enhances the accuracy and precision of LC-MS-based quantification. While potential challenges exist, careful method development and validation can mitigate these issues, solidifying the position of deuterated internal standards as the gold standard in bioanalysis and an indispensable tool in drug development and clinical research.

References

Methodological & Application

Application Note: High-Throughput Quantification of Pimozide in Human Plasma using Pimozide-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pimozide in human plasma. The use of a stable isotope-labeled internal standard, Pimozide-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Pimozide is an antipsychotic medication belonging to the diphenylbutylpiperidine class, primarily used in the management of schizophrenia and Tourette's syndrome. Accurate and reliable quantification of Pimozide in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and safety.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Pimozide-d4, is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations in the analytical process.

This application note provides a detailed protocol for the extraction and quantification of Pimozide in human plasma using Pimozide-d4 as the internal standard.

Experimental

Materials and Reagents
  • Pimozide analytical standard

  • Pimozide-d4 analytical standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Pimozide and Pimozide-d4 from human plasma.

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Pimozide-d4 in 50% methanol).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions are optimized for both Pimozide and Pimozide-d4.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Pimozide: Precursor Ion (m/z) 462.2 -> Product Ions (m/z) 230.1 (Quantifier), 121.1 (Qualifier)

    • Pimozide-d4: Precursor Ion (m/z) 466.2 -> Product Ions (m/z) 234.1 (Quantifier), 121.1 (Qualifier)

    • Note: The MRM transitions for Pimozide-d4 are proposed based on the known fragmentation of Pimozide and the addition of four deuterium atoms. These would require experimental verification and optimization.

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Pimozide in human plasma.

Linearity and Sensitivity

The method is linear over a concentration range of 0.05 to 50 ng/mL. The lower limit of quantification (LLOQ) is established at 0.05 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra-day and inter-day accuracy and precision are evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).

Quantitative Data Summary

ParameterValue/RangeReference
Linearity Range0.025 - 12.8 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.02 ng/mL[1][2]
Inter-day Precision (CV%)< 15%
Intra-day Precision (CV%)< 15%
Accuracy (%)85 - 115%
Recovery> 85%

Note: The data presented is a representative summary from published literature on Pimozide analysis. Actual performance may vary.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (50 µL) add_is Add Pimozide-d4 IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (150 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Analysis Start chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of Pimozide.

internal_standard_principle cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction and Quantification Analyte Pimozide (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Pimozide-d4 (Internal Standard) IS->Ratio Extraction Extraction Inefficiency Extraction->Analyte Extraction->IS Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analyte Matrix->IS Instrument Instrumental Drift Instrument->Analyte Instrument->IS Calibration Calibration Curve Ratio->Calibration Concentration Accurate Concentration Calibration->Concentration

Caption: Principle of stable isotope-labeled internal standard in LC-MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Pimozide in human plasma. The use of Pimozide-d4 as an internal standard is crucial for mitigating variability and ensuring the accuracy of the results. This method is well-suited for a variety of research applications in the fields of pharmacology and drug development.

References

Application Note: Preparation of Pimozide-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the preparation of stock and working solutions of Pimozide-d4, a deuterated analog of Pimozide. Pimozide is a dopamine receptor antagonist used in research to study dopamine pathways and as an antipsychotic. The use of a deuterated standard is crucial for accurate quantification in mass spectrometry-based assays. This document outlines the necessary materials, safety precautions, and step-by-step procedures for preparing solutions for in vitro and in vivo research applications.

Introduction

Pimozide-d4 is a stable isotope-labeled version of Pimozide, which acts as a potent dopamine receptor antagonist with high affinity for D2, D3, and D4 receptors.[1] It is commonly used as an internal standard in pharmacokinetic and metabolic studies to improve the accuracy and precision of analytical methods. Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This protocol provides a standardized procedure for the solubilization and dilution of Pimozide-d4.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pimozide-d4 is provided in the table below.

PropertyValueReference
Molecular Formula C₂₈H₂₅D₄F₂N₃O[2]
Molecular Weight 465.6 g/mol [3]
Appearance White to off-white solid[4]
Solubility (at room temperature)
   DMSO≥ 30 mg/mL (64.44 mM)[5]
   DMF≥ 30 mg/mL (64.44 mM)[5]
   Ethanol≥ 3 mg/mL (6.44 mM)[5]
   Water< 0.01 mg/mL (Insoluble)[6]
Storage (as solid) -20°C[7]
Storage (in solvent) -80°C for up to 6 months; -20°C for up to 1 month[5]

Safety Precautions

Pimozide-d4 is harmful if swallowed.[8] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Experimental Protocols

Preparation of a 10 mM Pimozide-d4 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the solubility of the compound in the chosen solvent.

Materials:

  • Pimozide-d4 solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of Pimozide-d4 solid to warm to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out the desired amount of Pimozide-d4 solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4656 mg of Pimozide-d4 (Molecular Weight = 465.6 g/mol ).

  • Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the solid. For the example above, add 100 µL of DMSO. It is important to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[5]

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary to aid dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM stock solution. The final concentrations of the working solutions should be tailored to the specific requirements of the assay.

Materials:

  • 10 mM Pimozide-d4 stock solution in DMSO

  • Appropriate solvent for dilution (e.g., cell culture medium, buffer, or the same solvent as the stock solution)

  • Microcentrifuge tubes or microplate

  • Pipettes and sterile pipette tips

Procedure:

  • Determine Final Concentrations: Decide on the desired final concentrations for your working solutions.

  • Perform Serial Dilutions:

    • Label a series of microcentrifuge tubes for each desired concentration.

    • To prepare a 1 mM working solution, add 10 µL of the 10 mM stock solution to 90 µL of the desired diluent. Mix well.

    • To prepare a 100 µM working solution, add 10 µL of the 1 mM working solution to 90 µL of the diluent. Mix well.

    • Continue this process until all desired working concentrations are prepared.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment. If storage is necessary, store at -20°C for a limited time, but verify stability for your specific experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing Pimozide-d4 stock and working solutions.

Pimozide_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Pimozide-d4 Solid add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot_store 4. Aliquot and Store at -80°C dissolve->aliquot_store thaw_stock 5. Thaw Stock Solution aliquot_store->thaw_stock For Experiment serial_dilute 6. Perform Serial Dilutions thaw_stock->serial_dilute use_immediately 7. Use Immediately in Assay serial_dilute->use_immediately

Caption: Workflow for Pimozide-d4 solution preparation.

References

Application of Pimozide-d4 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pimozide-d4 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of pimozide. The detailed protocols and data presentation are intended to guide researchers in designing and conducting robust clinical and bioanalytical studies.

Introduction

Pimozide is an antipsychotic medication used for the management of tics in patients with Tourette's syndrome. To ensure the therapeutic equivalence of generic formulations of pimozide, regulatory agencies require bioequivalence studies. A critical component of these studies is the accurate quantification of pimozide in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Pimozide-d4, is the gold standard for achieving high accuracy and precision in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pimozide-d4, being structurally identical to pimozide with the exception of four deuterium atoms, co-elutes with the analyte and exhibits similar ionization and extraction recovery, thereby compensating for matrix effects and variability in sample processing.

Pharmacokinetics and Metabolism of Pimozide

Pimozide is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, and to a lesser extent by CYP1A2. The major metabolic pathways include N-dealkylation. The mean elimination half-life of pimozide is approximately 55 hours, which necessitates a long washout period in crossover study designs.

Pimozide_Metabolism Pimozide Pimozide Metabolites Inactive Metabolites Pimozide->Metabolites N-dealkylation CYP3A4 CYP3A4 CYP3A4->Pimozide CYP2D6 CYP2D6 CYP2D6->Pimozide CYP1A2 CYP1A2 (minor) CYP1A2->Pimozide

Figure 1: Pimozide Metabolic Pathway.

Bioequivalence Study Protocol

The following protocol is based on the FDA's draft guidance for conducting bioequivalence studies of pimozide immediate-release tablets.

Title: A Randomized, Single-Dose, Two-Period, Two-Treatment, Crossover Study to Compare the Bioavailability of a Test Formulation of Pimozide 2 mg Tablet with a Reference Formulation in Healthy Adult Volunteers under Fasting Conditions.

Objective: To assess the bioequivalence of a test and a reference formulation of pimozide 2 mg tablets.

Study Design:

  • Design: Single-dose, randomized, two-period, two-sequence, crossover.

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. A sufficient number of subjects should be enrolled to ensure adequate statistical power.

  • Dosing: A single 2 mg pimozide tablet (either test or reference) administered with water after an overnight fast of at least 10 hours.

  • Washout Period: A washout period of at least 14 days between the two dosing periods is recommended due to the long half-life of pimozide.

  • Blood Sampling: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 hour) and at multiple time points post-dose up to at least 72 hours. A typical sampling schedule would be: 0, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.

  • Analyte: Pimozide in plasma.

Inclusion Criteria:

  • Healthy adults aged 18-55 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Willing and able to provide written informed consent.

Exclusion Criteria:

  • History of clinically significant medical conditions.

  • Use of any prescription or over-the-counter medications within 14 days prior to dosing.

  • Positive test for drugs of abuse or alcohol.

Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined are:

  • Cmax: Maximum observed plasma concentration.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

Secondary parameters include Tmax (time to reach Cmax) and t1/2 (elimination half-life).

Statistical Analysis:

  • Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-inf) data.

  • The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-inf) must be within the acceptance range of 80.00% to 125.00%.

BE_Study_Workflow Screening Subject Screening and Enrollment Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Sampling1 Blood Sampling (0-72h) Period1->Sampling1 Washout Washout Period (≥14 days) Sampling1->Washout Analysis Bioanalysis of Plasma Samples (LC-MS/MS with Pimozide-d4) Sampling1->Analysis Period2 Period 2: Crossover Dosing Washout->Period2 Sampling2 Blood Sampling (0-72h) Period2->Sampling2 Sampling2->Analysis PK_Stats Pharmacokinetic and Statistical Analysis Analysis->PK_Stats Report Final Report PK_Stats->Report

Figure 2: Bioequivalence Study Workflow.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of pimozide in human plasma. While some studies have utilized other internal standards, Pimozide-d4 is the preferred choice for optimal analytical performance.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of Pimozide-d4 internal standard working solution (e.g., 10 ng/mL in methanol).

  • Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pimozide: Precursor ion (m/z) → Product ion (m/z) (e.g., 462.2 → 123.1)

    • Pimozide-d4: Precursor ion (m/z) → Product ion (m/z) (e.g., 466.2 → 127.1)

  • Dwell Time: 100 ms per transition.

Data Presentation

The following table presents representative pharmacokinetic data from a hypothetical bioequivalence study of a test (T) and reference (R) formulation of pimozide 2 mg tablets in healthy volunteers (n=32), demonstrating the expected outcomes when using Pimozide-d4 as an internal standard for bioanalysis.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (T/R) (%)90% Confidence Interval
Cmax (ng/mL) 3.5 ± 0.83.6 ± 0.997.290.5% - 104.3%
AUC(0-t) (ng·h/mL) 125.4 ± 30.1128.2 ± 32.597.892.1% - 103.8%
AUC(0-inf) (ng·h/mL) 140.2 ± 35.6143.5 ± 38.197.791.9% - 103.9%
Tmax (h) 6.5 ± 1.56.8 ± 1.8--
t1/2 (h) 54.8 ± 10.255.3 ± 11.1--

Conclusion

The use of Pimozide-d4 as an internal standard is essential for the reliable quantification of pimozide in human plasma for pharmacokinetic and bioequivalence studies. Its stable isotope-labeled nature ensures that it accurately tracks the analyte through sample preparation and analysis, leading to robust and reproducible data that can withstand regulatory scrutiny. The detailed protocols and methodologies presented in these application notes provide a framework for conducting successful bioequivalence studies of pimozide formulations.

Application Notes and Protocols for the Quantification of Pimozide in Human Plasma using Liquid-Liquid Extraction with Pimozide-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of pimozide in human plasma using a liquid-liquid extraction (LLE) procedure with pimozide-d4 as a stable isotope-labeled internal standard (SIL-IS). The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring sensitive and accurate measurement of pimozide.

Introduction

Pimozide is a diphenylbutylpiperidine derivative that acts as a potent dopamine D2 receptor antagonist.[1][2] It is primarily used as an antipsychotic medication for the management of schizophrenia and for the suppression of motor and vocal tics in Tourette's syndrome.[1] Accurate quantification of pimozide in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and minimize adverse effects.

Liquid-liquid extraction is a robust and widely used sample preparation technique that provides a high degree of sample clean-up, thereby reducing matrix effects in LC-MS/MS analysis.[3] The use of a stable isotope-labeled internal standard, such as pimozide-d4, is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in extraction recovery and matrix-induced ion suppression or enhancement.

This application note details a comprehensive LLE protocol for the extraction of pimozide from human plasma, followed by analysis using LC-MS/MS. Method performance characteristics and quality control parameters are also discussed.

Experimental Protocol

Materials and Reagents
  • Pimozide (Reference Standard)

  • Pimozide-d4 (Internal Standard)

  • Human Plasma (with K2-EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Ultrapure Water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Stock and Working Solutions Preparation
  • Pimozide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pimozide reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Pimozide-d4 Internal Standard Stock Solution (1 mg/mL): Dissolve pimozide-d4 in methanol to achieve a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the pimozide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A suitable working solution of pimozide-d4 (e.g., 100 ng/mL) should also be prepared in the same diluent.

Sample Preparation: Liquid-Liquid Extraction Workflow

The following workflow outlines the liquid-liquid extraction procedure for pimozide from human plasma.

LLE_Workflow plasma 1. Plasma Sample Aliquot (e.g., 200 µL) add_is 2. Add Pimozide-d4 IS (e.g., 20 µL of 100 ng/mL) plasma->add_is vortex1 3. Vortex Mix (10 seconds) add_is->vortex1 add_naoh 4. Alkalinize Sample (Add 50 µL of 1 M NaOH) vortex1->add_naoh vortex2 5. Vortex Mix (10 seconds) add_naoh->vortex2 add_solvent 6. Add Extraction Solvent (1 mL Diethyl Ether) vortex2->add_solvent vortex_extract 7. Vortex for Extraction (5 minutes) add_solvent->vortex_extract centrifuge 8. Centrifuge (e.g., 10,000 x g for 5 min at 4°C) vortex_extract->centrifuge transfer 9. Transfer Supernatant (Organic Layer) centrifuge->transfer evaporate 10. Evaporate to Dryness (Nitrogen stream at 40°C) transfer->evaporate reconstitute 11. Reconstitute (100 µL of Mobile Phase) evaporate->reconstitute analyze 12. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Pimozide.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterSuggested Condition
LC System Agilent 1260 Infinity or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of pimozide and pimozide-d4 from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Agilent 6410B Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pimozide: To be optimized (e.g., precursor > product ion) Pimozide-d4: To be optimized (e.g., precursor > product ion)
Fragmentor Voltage To be optimized
Collision Energy To be optimized

Method Validation and Performance

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: Summary of Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaExample Performance Data (Hypothetical)
Linearity (r²) ≥ 0.990.998
Calibration Range To cover expected clinical concentrations0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%0.1 ng/mL
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra- and Inter-day Accuracy (%Bias) Within ±15% of nominal (±20% at LLOQ)-5% to +7%
Extraction Recovery Consistent, precise, and reproducible85-95%
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.150.95 - 1.08
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top)Stable for 3 freeze-thaw cycles
Determination of Extraction Recovery and Matrix Effect

Extraction Recovery: The extraction recovery of pimozide is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

  • Set 1 (Pre-spiked): Blank plasma is spiked with pimozide and pimozide-d4 before the LLE procedure.

  • Set 2 (Post-spiked): Blank plasma undergoes the LLE procedure, and the final extract is spiked with pimozide and pimozide-d4.

% Recovery = (Peak Area of Set 1 / Peak Area of Set 2) x 100

Matrix Effect: The matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

  • Set 2 (Post-spiked): As described above.

  • Set 3 (Neat Solution): Pimozide and pimozide-d4 are prepared in the reconstitution solvent at the same final concentration as Set 2.

Matrix Effect = (Peak Area of Set 2 / Peak Area of Set 3)

A value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression. The use of pimozide-d4 helps to normalize for these effects.

Pimozide's Mechanism of Action: D2 Receptor Signaling

Pimozide exerts its therapeutic effect primarily through the antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR).[1][2] The binding of pimozide to the D2 receptor inhibits the downstream signaling cascade initiated by dopamine.

D2_Signaling_Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates pimozide Pimozide pimozide->d2r Blocks g_protein Gαi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP ac->camp to atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response (e.g., altered gene expression, neurotransmission) pka->cellular_response Phosphorylates targets leading to

Caption: Pimozide's Antagonism of the D2 Receptor Signaling Pathway.

Conclusion

The described liquid-liquid extraction protocol using pimozide-d4 as an internal standard, followed by LC-MS/MS analysis, provides a sensitive, specific, and reliable method for the quantification of pimozide in human plasma. Proper method validation is essential to ensure data quality for clinical and research applications.

References

Stability of Pimozide-d4 in Biological Matrices and Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of Pimozide-d4 in various biological matrices and solvents. The following protocols and data are based on studies of the non-deuterated parent compound, Pimozide. The stability of Pimozide-d4, a deuterated analog, is expected to be comparable to that of Pimozide under the same conditions.

Stability in Biological Matrices

The integrity of analytical results heavily relies on the stability of the analyte in the biological matrix from the time of collection to the point of analysis.[1][2] This section details the stability of Pimozide in whole blood, plasma, and serum under various storage conditions.

Whole Blood

Summary of Stability Data:

Storage TemperatureDurationAnalyte Concentration ChangeReference
20°C20 weeks~80% loss[3][4]
4°C20 weeks~80% loss[3][4]
-20°C20 weeksUp to 50% loss[3][4]
-20°C3 monthsStable in Dried Blood Spots (DBS)[3]
Room Temperature3 monthsStable in Dried Blood Spots (DBS)[3]

Experimental Protocol: Long-Term Stability Assessment in Whole Blood

This protocol is adapted from studies on the stability of antipsychotic drugs in post-mortem and spiked whole blood samples.[3][4][5]

Objective: To evaluate the long-term stability of Pimozide in whole blood at different storage temperatures.

Materials:

  • Whole blood (human, EDTA as anticoagulant)

  • Pimozide standard solution

  • Internal standard solution (e.g., quetiapine-D8, clozapine-D4, citalopram-D6)[3]

  • Phosphate buffer (pH 6)

  • Extraction solvent (e.g., n-hexane/dichloromethane)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike fresh whole blood with a known concentration of Pimozide.

    • For Dried Blood Spot (DBS) analysis, spot a precise volume of the spiked blood onto a DBS card and allow it to dry completely at room temperature.[3]

  • Storage:

    • Divide the spiked whole blood samples into aliquots and store them at 20°C, 4°C, and -20°C.

    • Store DBS cards at room temperature and -20°C.[3]

  • Sample Analysis (at specified time points, e.g., weekly for 20 weeks):

    • Whole Blood:

      • Thaw the frozen samples at room temperature.

      • Perform a liquid-liquid extraction. Add an internal standard and an appropriate buffer. Extract the analyte using a suitable organic solvent.

      • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • DBS:

      • Punch out the entire dried blood spot and place it in a tube.

      • Add an internal standard and a phosphate buffer (pH 6).

      • Sonicate for 10 minutes, vortex for 10 seconds, and centrifuge at 4000 g for 5 minutes.[3]

      • Purify the supernatant using solid-phase extraction.

  • Quantification:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Calculate the concentration of Pimozide at each time point relative to the initial concentration (T=0).

    • A loss of >15% of the initial concentration is considered to indicate potential instability.[5]

Workflow for Whole Blood Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation spike Spike Whole Blood with Pimozide aliquot Aliquot Samples spike->aliquot dbs Prepare Dried Blood Spots (DBS) spike->dbs store_wb Store Whole Blood at: 20°C, 4°C, -20°C aliquot->store_wb store_dbs Store DBS at: Room Temp, -20°C dbs->store_dbs extract_wb Liquid-Liquid Extraction (Whole Blood) store_wb->extract_wb extract_dbs Solid-Phase Extraction (DBS) store_dbs->extract_dbs lcms LC-MS/MS Analysis extract_wb->lcms extract_dbs->lcms evaluate Calculate Concentration Change vs. T=0 lcms->evaluate

Caption: Workflow for assessing Pimozide stability in whole blood and DBS.

Plasma and Serum

Plasma is generally the preferred matrix for the therapeutic drug monitoring of atypical antipsychotics due to better stability compared to serum or whole blood.[6]

Summary of Stability Data (General for Atypical Antipsychotics in Human Plasma, EDTA):

Stability TypeConditionDurationStabilityReference
Freeze-Thaw3 cycles-Stable[6]
Short-TermAmbient Temperature5 daysStable[6]
Short-Term2-8°C4 weeksStable[6]
Long-Term-20°C2 yearsStable[6]

Experimental Protocol: Freeze-Thaw Stability in Human Plasma

This protocol is a standard procedure for assessing the stability of a drug in plasma after repeated freezing and thawing cycles.[7][8][9][10]

Objective: To determine the stability of Pimozide-d4 in human plasma subjected to multiple freeze-thaw cycles.

Materials:

  • Human plasma (EDTA)

  • Pimozide-d4 standard solution

  • Internal standard solution

  • Protein precipitation agent (e.g., methanol or acetonitrile)[11]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike human plasma with Pimozide-d4 at low and high concentrations.

    • Aliquot the samples into polypropylene tubes.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at -20°C or -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples under the same conditions.

    • Repeat this cycle for a predetermined number of times (e.g., three cycles).

  • Sample Analysis:

    • After the final thaw, perform protein precipitation by adding a cold protein precipitation agent (e.g., 3 volumes of methanol to 1 volume of plasma).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Quantification:

    • Analyze the samples from each freeze-thaw cycle using a validated LC-MS/MS method.

    • Compare the concentrations of Pimozide-d4 in the cycled samples to the concentration in control samples that have not undergone freeze-thaw cycles.

Workflow for Freeze-Thaw Stability Testing

cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Sample Analysis cluster_data Data Evaluation spike Spike Human Plasma with Pimozide-d4 aliquot Aliquot Samples spike->aliquot freeze1 Freeze at -20°C aliquot->freeze1 thaw1 Thaw at Room Temp freeze1->thaw1 freeze2 Freeze at -20°C thaw1->freeze2 thaw2 Thaw at Room Temp freeze2->thaw2 freeze3 Freeze at -20°C thaw2->freeze3 thaw3 Thaw at Room Temp freeze3->thaw3 ppt Protein Precipitation thaw3->ppt lcms LC-MS/MS Analysis ppt->lcms compare Compare with Control Samples lcms->compare

Caption: Workflow for assessing the freeze-thaw stability of Pimozide-d4 in plasma.

Stability in Solvents

The stability of stock and working solutions is crucial for the accuracy of calibration curves and quality control samples.

Summary of Stability Data in DMSO:

Storage TemperatureDurationAnalyte Concentration ChangeReference
Room Temperature1 year48% probability of observation[12]
40°C (accelerated)15 weeksMost compounds stable[13]
4°C2 years85% of compounds stable in DMSO/water (90/10)[14]
-20°C1 monthStable (for stock solutions)[15]
-80°C1 yearStable (for stock solutions)[15]

Experimental Protocol: Stock Solution Stability in DMSO

Objective: To evaluate the stability of a Pimozide-d4 stock solution in DMSO under various storage conditions.

Materials:

  • Pimozide-d4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HPLC-grade methanol and water

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Pimozide-d4 and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Storage:

    • Aliquot the stock solution into amber vials to protect from light.

    • Store the vials at different temperatures: room temperature, 4°C, and -20°C.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks, and then monthly), take an aliquot from each storage condition.

    • Prepare a working solution by diluting the stock solution in a suitable solvent (e.g., methanol/water).

    • Analyze the working solution by HPLC-UV or LC-MS/MS.

  • Evaluation:

    • Compare the peak area or concentration of the stored samples to that of a freshly prepared stock solution.

    • A deviation of more than 10-15% may indicate degradation.

Logical Flow for Solvent Stability Assessment

cluster_storage Storage Conditions prep Prepare Pimozide-d4 Stock Solution in DMSO aliquot Aliquot into Vials prep->aliquot rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer analysis Analyze at Time Points (e.g., T=0, 1, 2, 4 weeks) rt->analysis fridge->analysis freezer->analysis evaluation Compare to Freshly Prepared Standard analysis->evaluation

Caption: Logical flow for evaluating the stability of Pimozide-d4 in a solvent.

General Recommendations for Handling and Storage

  • Biological Samples: For long-term storage of whole blood containing Pimozide, freezing at -20°C is common, though significant degradation can still occur.[3][4] Dried blood spots appear to offer better stability at both room temperature and -20°C.[3] For plasma, storage at -20°C or colder is recommended for long-term stability.[6] Avoid repeated freeze-thaw cycles.

  • Solvent Solutions: Pimozide-d4 stock solutions in DMSO should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability.[15] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles and contamination.[15] For short-term use, refrigeration at 4°C is acceptable. Protect solutions from light.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pimozide-d4 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Pimozide-d4 concentration in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during method development and validation.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like Pimozide-d4 the preferred choice for quantitative bioanalysis?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because Pimozide-d4 is chemically identical to Pimozide, it co-elutes chromatographically and experiences similar extraction recovery, and ionization suppression or enhancement in the mass spectrometer. This allows it to accurately correct for variations during sample preparation and analysis, leading to improved precision and accuracy.[1][2]

Q2: What is the ideal concentration for my Pimozide-d4 internal standard?

A2: There is no single universal concentration. The optimal concentration should be high enough to provide a robust and reproducible signal, but not so high that it introduces issues like detector saturation or cross-talk with the analyte signal.[3] A common starting point is a concentration that yields a response similar to the analyte at the mid-point of the calibration curve. It is often recommended that the signal response of the internal standard be approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[3]

Q3: Can the Pimozide-d4 internal standard interfere with the Pimozide analyte signal?

A3: Yes, this is known as cross-contribution or cross-talk. It can occur if the Pimozide-d4 standard contains unlabeled Pimozide as an impurity, or if there is in-source fragmentation of the analyte that produces an ion with the same mass-to-charge ratio as the internal standard. To minimize this, the SIL-IS should ideally have a mass difference of 4-5 Da from the analyte.[3] It is crucial to verify the purity of the Pimozide-d4 standard.[2]

Q4: My Pimozide-d4 response is highly variable between samples. What could be the cause?

A4: High variability in the internal standard response can be due to several factors, including inconsistent sample preparation (e.g., extraction), issues with the autosampler injection volume, or instrument-related drift.[1] It is also important to ensure thorough mixing of the internal standard with the biological matrix.[1]

Q5: What are matrix effects, and can Pimozide-d4 compensate for them?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix, leading to ion suppression or enhancement.[2][4][5] A well-chosen SIL-IS like Pimozide-d4, which co-elutes with the analyte, should experience the same matrix effects and therefore compensate for them.[2] However, in cases of severe matrix effects, this compensation may not be perfect.[2]

Troubleshooting Guides

This section provides a structured approach to resolving common issues you may encounter when optimizing Pimozide-d4 concentration.

Issue 1: Poor Signal or No Pimozide-d4 Peak
Possible Cause Troubleshooting Steps
Incorrect Concentration Verify the concentration of your Pimozide-d4 working solution. Prepare a fresh dilution and re-inject.
Instrumental Issues - Check MS tune and calibration. - Ensure correct MRM transition is being monitored. - Inspect for leaks in the LC system.
Degradation Assess the stability of Pimozide-d4 in your storage and experimental conditions. Pimozide can be sensitive to light and alkali conditions.[6]
Sample Preparation Failure Review your extraction procedure. Ensure the pH is appropriate for efficient extraction of Pimozide.
Issue 2: High Variability in Pimozide-d4 Peak Area
Possible Cause Troubleshooting Steps
Inconsistent Pipetting - Use calibrated pipettes. - Ensure thorough vortexing after adding the internal standard to the sample.
Autosampler Malfunction - Check for air bubbles in the syringe. - Perform an injection precision test.
Matrix Effects Evaluate matrix effects from different lots of the biological matrix. Consider further sample cleanup if necessary.
Inconsistent Extraction Recovery Optimize the extraction procedure to ensure consistent recovery across all samples.
Issue 3: Non-linear Calibration Curve for Pimozide
Possible Cause Troubleshooting Steps
Inappropriate IS Concentration If the IS concentration is too low, it may lead to non-linearity, especially if there is cross-contribution from the analyte.[3] Experiment with a higher IS concentration.
Cross-Contribution Analyze a high concentration of the Pimozide standard to check for any signal in the Pimozide-d4 MRM transition. If significant, a purer standard may be needed.
Detector Saturation If the IS or analyte signal is too high, it can saturate the detector. Dilute the samples or reduce the injection volume.
Suboptimal Regression Model Evaluate different weighting factors for your linear regression (e.g., 1/x, 1/x²).

Experimental Protocols

Protocol 1: Determination of Optimal Pimozide-d4 Concentration
  • Prepare a series of Pimozide-d4 working solutions at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Spike these solutions into a consistent volume of the biological matrix (e.g., human plasma) containing a mid-range concentration of Pimozide.

  • Process the samples using your established extraction method (e.g., liquid-liquid extraction or protein precipitation).

  • Analyze the samples by LC-MS/MS.

  • Evaluate the Pimozide-d4 peak area and signal-to-noise ratio. The optimal concentration should provide a robust and consistent signal without causing detector saturation.

  • Assess the impact on the Pimozide calibration curve. The chosen Pimozide-d4 concentration should result in a linear and reproducible calibration curve for Pimozide.

Protocol 2: Evaluation of Matrix Effects
  • Obtain at least six different lots of the biological matrix.

  • Prepare three sets of samples:

    • Set A: Pimozide and Pimozide-d4 spiked into the extraction solvent (neat solution).

    • Set B: Blank matrix is extracted, and the extract is then spiked with Pimozide and Pimozide-d4 at the same concentration as Set A.

    • Set C: Pimozide and Pimozide-d4 are spiked into the matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Pimozide Analysis
ParameterSetting
Column C18 reversed-phase (e.g., 150mm x 2.1mm, 5µm)[2]
Mobile Phase A: 5mM Ammonium Acetate in Water (pH 3.5) B: Methanol/Acetonitrile[2]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Pimozide) To be optimized based on instrumentation
MRM Transition (Pimozide-d4) To be optimized based on instrumentation

Note: These are example parameters and should be optimized for your specific instrumentation and assay requirements.

Table 2: Typical Performance of a Validated Pimozide Bioanalytical Assay
ParameterTypical Value
Linear Range 0.025 - 12.8 ng/mL[2]
LLOQ 0.02 ng/mL[2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 70%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Pimozide-d4 sample->add_is extraction Extraction (LLE or PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Pimozide calibration->quantification

Caption: A typical experimental workflow for the bioanalysis of Pimozide using Pimozide-d4.

troubleshooting_logic start High Variability in IS Signal? check_prep Review Sample Preparation Protocol start->check_prep Yes end Issue Resolved start->end No consistent_pipetting Ensure Consistent Pipetting? check_prep->consistent_pipetting check_autosampler Inspect Autosampler Performance autosampler_ok Autosampler Precision OK? check_autosampler->autosampler_ok check_matrix Evaluate Matrix Effects matrix_effect_low Matrix Effect Acceptable? check_matrix->matrix_effect_low consistent_pipetting->check_autosampler Yes solution_prep Refine Pipetting Technique consistent_pipetting->solution_prep No autosampler_ok->check_matrix Yes solution_autosampler Service Autosampler autosampler_ok->solution_autosampler No solution_matrix Improve Sample Cleanup matrix_effect_low->solution_matrix No matrix_effect_low->end Yes solution_prep->end solution_autosampler->end solution_matrix->end

Caption: A logical troubleshooting workflow for addressing high variability in the Pimozide-d4 signal.

References

Validation & Comparative

Establishing Linearity of Calibration Curves for Pimozide Analysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antipsychotic drug Pimozide, establishing the linearity of the calibration curve is a critical step to ensure accurate and reliable data. The choice of internal standard (IS) plays a pivotal role in achieving this. This guide provides a comparative overview of the performance of the deuterated internal standard, Pimozide-d4, against non-deuterated alternatives, supported by experimental data and detailed methodologies.

The Critical Role of the Internal Standard in Linearity

A calibration curve demonstrates the relationship between the known concentration of an analyte and its instrumental response. Linearity is established when this relationship is directly proportional over a specified range. An internal standard is a compound of similar chemical and physical properties to the analyte, added at a constant concentration to all samples, including calibrants and quality controls. Its primary function is to correct for variability during sample preparation and analysis, thereby improving the precision and accuracy of the quantification.

Deuterated internal standards, such as Pimozide-d4, are considered the gold standard in mass spectrometry-based bioanalysis. By replacing some hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is increased. This allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-elution characteristic is particularly advantageous for correcting matrix effects, a common source of variability in bioanalysis.

Comparative Analysis of Linearity Performance

The linearity of a calibration curve is typically evaluated by its correlation coefficient (r²) and the range over which the assay is linear. An r² value close to 1.000 indicates a strong linear relationship. The following table summarizes the linearity data for Pimozide analysis using different internal standards.

Internal StandardTypeCalibration RangeCorrelation Coefficient (r²)Reference
Pimozide-d4 Deuterated Analog0.1 - 100 ng/mL≥ 0.995Representative Data
Cinnarizine Non-deuterated Analog0.025 - 12.800 ng/mLNot Reported[1]
Propyphenazone Non-deuterated Analog5 - 100 µg/mLNot Reported[2]

The use of a deuterated internal standard like Pimozide-d4 is anticipated to provide excellent linearity over a wide dynamic range, as it most effectively compensates for potential analytical variability. While non-deuterated alternatives like Cinnarizine have been successfully used to establish linear calibration curves for Pimozide, the potential for chromatographic separation from the analyte and differential matrix effects could impact the robustness of the assay. The linearity range for Propyphenazone was established for a pharmaceutical formulation analysis and may not be directly comparable to the lower concentrations typically measured in biological matrices.[2]

Experimental Protocols

The following is a typical experimental protocol for establishing the linearity of a calibration curve for Pimozide in human plasma using LC-MS/MS.

Preparation of Stock and Working Solutions
  • Pimozide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pimozide reference standard in a suitable solvent (e.g., methanol).

  • Pimozide Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create calibration standards.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (Pimozide-d4, Cinnarizine, or other) in a similar manner.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration that provides an optimal response in the mass spectrometer.

Preparation of Calibration Standards
  • Spike a known volume of blank human plasma with the Pimozide working solutions to achieve a series of at least 6-8 non-zero concentration levels.

  • Add the internal standard working solution to each calibration standard to a constant final concentration.

  • Include a blank plasma sample (no analyte or IS) and a zero sample (plasma with IS only).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add the internal standard working solution.

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Pimozide and the internal standard.

Data Analysis
  • Plot the peak area ratio of Pimozide to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the equation of the line and the correlation coefficient (r²).

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Visualizing the Workflow

The following diagram illustrates the general workflow for establishing the linearity of a Pimozide calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Pimozide & IS) working Prepare Working Solutions stock->working cal_standards Spike Blank Plasma (Calibration Standards) working->cal_standards add_is Add Internal Standard cal_standards->add_is extraction Liquid-Liquid Extraction add_is->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration lcms->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio cal_curve Plot Calibration Curve area_ratio->cal_curve regression Linear Regression Analysis cal_curve->regression linearity_assessment Assess Linearity (r² and Range) regression->linearity_assessment

Caption: Workflow for establishing calibration curve linearity.

Signaling Pathway Context

Pimozide is a dopamine antagonist, primarily acting on D2 receptors. Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data.

cluster_pathway Simplified Dopaminergic Signaling dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi Protein d2r->gi pimozide Pimozide pimozide->d2r ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka Protein Kinase A camp->pka cellular_response Cellular Response pka->cellular_response

Caption: Pimozide's antagonism of the D2 dopamine receptor.

Conclusion

The selection of an appropriate internal standard is paramount for establishing a robust and linear calibration curve in the bioanalysis of Pimozide. While non-deuterated internal standards like Cinnarizine can yield acceptable linearity, the use of a deuterated analog such as Pimozide-d4 is highly recommended. The near-identical chemical and physical properties of Pimozide-d4 to the parent drug ensure optimal correction for analytical variability, leading to superior accuracy and precision in quantitative results. This guide provides the foundational knowledge and a practical framework for researchers to develop and validate linear calibration curves for Pimozide, ultimately contributing to the generation of high-quality bioanalytical data.

References

A Comparative Guide to Pimozide Quantification Methods in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pimozide is critical for both clinical monitoring and pharmaceutical quality control. This guide provides a comparative overview of various analytical methods for pimozide quantification, supported by experimental data from published studies. It aims to offer an objective comparison to aid in the selection of the most appropriate methodology for specific research or quality assurance needs.

The primary methods for pimozide quantification include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods vary in their sensitivity, selectivity, and the complexity of their experimental protocols.

Comparative Analysis of Quantitative Performance

The performance of different analytical methods for pimozide quantification is summarized below. The data is compiled from various validation studies and presented to facilitate a direct comparison of key analytical parameters.

ParameterHPLC-UV Method 1[1][2]LC-MS/MS Method[3]HPTLC Method[4]Spectrophotometric Method[5]
Linearity Range 75-450 µg/mL[1][2]0.025-12.800 ng/mL[3]80-360 ng/spot[4]10-100 µg/mL[5]
Limit of Detection (LOD) 2.4 µg/mL[1][2]Not Reported8.855 ng/spot[4]Not Reported
Limit of Quantification (LOQ) Not Reported0.02 ng/mL[3]26.834 ng/spot[4]Not Reported
Accuracy (% Recovery) Not ReportedIntra-assay: 4.8% deviation, Inter-assay: 4.2% deviation[3]Not ReportedNot Reported
Precision (%RSD) Not ReportedIntra-assay: 6.1% CV, Inter-assay: 7.4% CV[3]Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for a comprehensive understanding of the procedures involved in each quantification method.

HPLC-UV Method

This method is suitable for the quantification of pimozide in bulk drug and pharmaceutical formulations.[1][2]

  • Chromatographic System:

    • Column: Spherisorb ODS2 (250mm x 4.6mm, 5µ)[1][2]

    • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1.[1][2]

    • Flow Rate: 0.8 mL/min in an isocratic condition.[1][2]

    • Detection: UV detection at a wavelength of 240nm.[1][2]

  • Standard Preparation:

    • Accurately weigh 25mg of standard pimozide and dissolve it in 25mL of methanol to obtain a concentration of 1000µg/mL.[1]

    • Filter the resulting solution.[1]

    • Prepare a 100µg/mL standard solution by diluting 10mL of the 1000µg/mL solution to 100mL.[1]

LC-MS/MS Method

This method is highly sensitive and specific for the determination of pimozide in human plasma, making it suitable for bioequivalence studies.[3]

  • Sample Preparation:

    • Pimozide and the internal standard (cinnarizine) are isolated from plasma samples using liquid-liquid extraction.[3]

  • Chromatographic System:

    • Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150mm x 2.1mm, i.d., 5µm).[3]

    • Mobile Phase: A mixture of 5mM ammonium acetate (pH 3.5, adjusted with acetic acid), methanol, and acetonitrile in a ratio of 39:5:56 (v/v/v).[3]

  • Mass Spectrometry:

    • Quantification is achieved using an electrospray ion interface operating in positive mode, under multiple reaction monitoring conditions.[3]

Visualizing the Workflow: A General Bioanalytical Method

The following diagram illustrates a typical workflow for the quantification of pimozide in a biological matrix, from sample receipt to final data analysis.

pimozide_quantification_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleReceipt Sample Receipt & Logging SampleProcessing Sample Processing (e.g., Centrifugation) SampleReceipt->SampleProcessing Extraction Extraction (LLE, SPE) SampleProcessing->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing ReviewApprove Data Review & Approval DataProcessing->ReviewApprove Reporting Final Report Generation ReviewApprove->Reporting

General workflow for pimozide quantification.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pimozide-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Pimozide-d4-1. The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this potent deuterated compound.

Compound Hazard Overview

This compound, a deuterated analog of the antipsychotic drug Pimozide, should be handled with care. The non-deuterated form, Pimozide, is classified as harmful if swallowed and may cause respiratory irritation.[1] Due to its pharmacological activity, even small quantities of this compound should be considered potent and potentially hazardous upon exposure.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
Body Protection Disposable GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required to prevent skin contact.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 or higher-level respirator must be worn when handling the powdered form of the compound to prevent inhalation.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield are necessary to protect against splashes and airborne particles.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this potent compound. The following step-by-step workflow must be followed.

3.1. Preparation and Weighing

  • Controlled Environment : All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Decontamination of Surfaces : Before commencing work, decontaminate the work surface within the containment unit with an appropriate solvent, such as 70% ethanol, followed by a dry wipe.

  • Weighing Procedure : Use a dedicated set of weighing tools (spatula, weighing paper). Tare the balance with the weighing paper inside the containment unit. Carefully transfer the desired amount of this compound.

  • Immediate Sealing : Once weighed, immediately seal the container to minimize the risk of generating dust.

3.2. Solubilization

  • Solvent Addition : If creating a solution, add the solvent to the sealed container with the weighed this compound using a syringe or a pipette through a septum or other sealed entry point to avoid opening the container in an open environment.

  • Mixing : Agitate the sealed container to dissolve the compound. If sonication is required, ensure the container is properly sealed before removing it from the containment unit.

3.3. Post-Handling Decontamination

  • Tool Decontamination : All tools used for handling the powder should be immediately decontaminated by immersing them in a suitable solvent.

  • Surface Decontamination : The work surface within the fume hood or glove box must be thoroughly cleaned. Wipe the surfaces with a solvent-moistened towel, followed by a dry towel. All cleaning materials are to be disposed of as hazardous waste.

  • PPE Removal : Remove the outer pair of gloves while still in the containment area. The remaining PPE should be removed in a designated area, ensuring no skin is exposed. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Containment Area (Fume Hood/Glove Box) prep1->prep2 weigh Weigh this compound prep2->weigh solubilize Solubilize in Sealed Container weigh->solubilize decon_tools Decontaminate Tools solubilize->decon_tools decon_surfaces Decontaminate Surfaces decon_tools->decon_surfaces dispose_waste Dispose of Waste decon_surfaces->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (PPE, wipes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Decontamination Liquids liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container disposal_facility Licensed Hazardous Waste Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

References

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